

Combination Therapy of BMS-986158 and Ruxolitinib Shows Promise in Myelofibrosis Treatment

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Compound of Interest		
Compound Name:	BMS-986158	
Cat. No.:	B606289	Get Quote

New York, NY – November 24, 2025 – The combination of the novel BET inhibitor, **BMS-986158**, with the established JAK inhibitor, ruxolitinib, is demonstrating promising efficacy and a manageable safety profile in patients with intermediate- to high-risk myelofibrosis (MF). Preliminary data from the ongoing CA011-023 phase 1/2 clinical trial suggest that this combination therapy could offer a significant improvement over existing treatment options by targeting complementary signaling pathways involved in the disease's progression.

Myelofibrosis is a serious bone marrow disorder characterized by the formation of scar tissue in the bone marrow, leading to severe anemia, weakness, fatigue, and an enlarged spleen. Ruxolitinib, a potent inhibitor of Janus kinases JAK1 and JAK2, has been a standard of care for myelofibrosis, effectively reducing spleen size and alleviating symptoms.[1] However, its effects on the underlying disease biology are limited. **BMS-986158**, an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, represents a novel therapeutic approach. BET proteins are epigenetic "readers" that regulate the transcription of genes involved in inflammation and cancer cell growth.[2][3] By inhibiting BET proteins, **BMS-986158** can modulate the expression of key oncogenes and inflammatory cytokines implicated in myelofibrosis.[4]

The rationale for combining a BET inhibitor with a JAK inhibitor lies in their potential for synergistic effects. While ruxolitinib directly targets the hyperactive JAK-STAT signaling pathway, a hallmark of myelofibrosis, **BMS-986158** targets the downstream transcriptional machinery that drives the production of inflammatory cytokines and other disease-promoting



factors.[5] Preclinical studies have suggested that this dual-pronged attack could lead to a more profound and durable response.[4]

Clinical Efficacy of Combination Therapy

The CA011-023 trial (NCT04817007) is a phase 1/2 study evaluating the safety and efficacy of **BMS-986158** in combination with ruxolitinib in treatment-naïve patients with myelofibrosis (Part 1A) and with fedratinib in patients with relapsed or refractory disease.[6] The primary endpoints of the dose-escalation phase include safety, tolerability, and the determination of the recommended phase 2 dose.[7] Secondary endpoints include spleen volume reduction (SVR).

Initial results from Part 1A of the study have been encouraging, demonstrating a significant reduction in spleen volume for patients receiving the combination therapy.

Table 1: Spleen Volume Reduction (SVR) in Ruxolitinib-Naïve Myelofibrosis Patients Treated with **BMS-986158** and Ruxolitinib (CA011-023, Part 1A)

Timepoint	Percentage of Patients Achieving SVR ≥35%
Week 12	83% (5 out of 6 patients)
Week 24	100% (6 out of 6 patients)

Data from patients receiving **BMS-986158** at doses of 2.0 or 3.0 mg.[1]

These early findings suggest that the combination of **BMS-986158** and ruxolitinib can induce deep and sustained reductions in spleen size, a key indicator of treatment response in myelofibrosis.

Safety and Tolerability

The combination of **BMS-986158** and ruxolitinib has shown a manageable safety profile in the CA011-023 trial. The most common treatment-related adverse events (TRAEs) were hematological, which is consistent with the known side effects of both drug classes.



Table 2: Grade 3/4 Treatment-Related Adverse Events (TRAEs) in Ruxolitinib-Naïve Myelofibrosis Patients Treated with **BMS-986158** and Ruxolitinib (CA011-023, Part 1A)

Adverse Event	Percentage of Patients (n=11)
Thrombocytopenia	45% (5 patients)
Anemia	9% (1 patient)
Neutropenia	9% (1 patient)
Hypertension	9% (1 patient)

Data as of September 2, 2022.[1]

Dose-limiting toxicities (DLTs) were observed in two patients in this arm of the study, both of which were thrombocytopenia.[1] These events were generally manageable with dose modifications.

Experimental Protocols

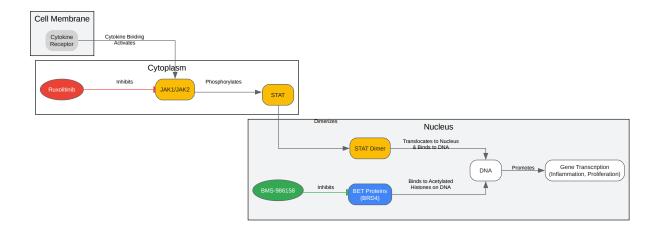
CA011-023 Clinical Trial (Part 1A)

- Study Design: This is a phase 1/2, open-label, dose-escalation and dose-expansion study.
- Patient Population: The trial enrolled adult patients (18 years or older) with a diagnosis of primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF who were intermediate- or high-risk and had not previously been treated with a JAK inhibitor.
 [8]
- Treatment Regimen: Patients received oral **BMS-986158** at escalating doses (2.0, 3.0, and 3.75 mg) once daily for 5 days followed by 2 days off, in combination with oral ruxolitinib at a starting dose of 15 mg twice daily.[7]
- Assessments: Spleen volume was assessed by magnetic resonance imaging (MRI) or computed tomography (CT) at baseline and at specified intervals during the study. Safety was monitored through the recording of adverse events, laboratory tests, and physical examinations.



Visualizing the Mechanisms and Workflow

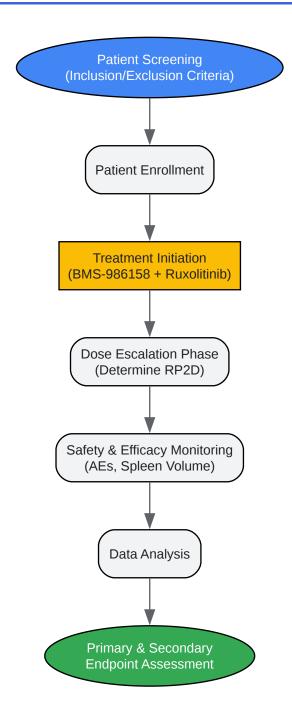
To better understand the scientific basis and practical application of this combination therapy, the following diagrams illustrate the key signaling pathways, the clinical trial workflow, and the synergistic relationship between **BMS-986158** and ruxolitinib.



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Caption: Dual inhibition of the JAK-STAT and BET pathways.

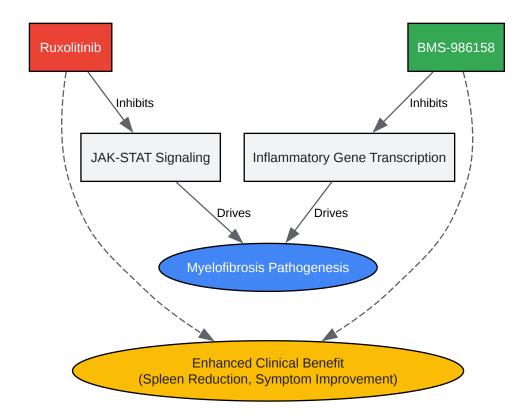




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Caption: Workflow of the CA011-023 clinical trial.





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Caption: Synergistic targeting of myelofibrosis pathways.

Conclusion and Future Directions

The combination of **BMS-986158** and ruxolitinib represents a promising strategy in the treatment of myelofibrosis. By targeting two distinct but interconnected pathways, this combination therapy has the potential to induce deeper and more durable responses than are achievable with JAK inhibitor monotherapy. The early data from the CA011-023 trial are encouraging, demonstrating significant spleen volume reduction and a manageable safety profile. Further investigation in the ongoing dose-expansion phase of the trial will be crucial to confirm these findings and to fully elucidate the clinical benefit of this novel combination therapy. The development of such combination approaches marks a significant step forward in the quest for more effective and disease-modifying treatments for patients with myelofibrosis.

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